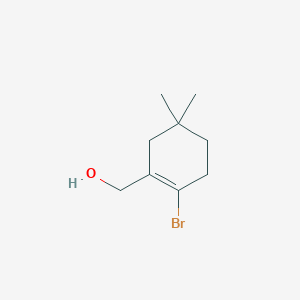

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol

Description

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol is a brominated cyclohexene derivative characterized by a methanol (-CH₂OH) group at position 1, a bromine atom at position 2, and two methyl groups at positions 5 and 5 of the cyclohexene ring. Its synthesis typically involves bromination of 5,5-dimethylcyclohexane-1,3-dione using cuprous bromide in methanol-water-potassium bromide systems, yielding the brominated intermediate, which is subsequently functionalized to introduce the methanol group . The compound’s structure is often confirmed via elemental analysis (e.g., C, H, N percentages) and crystallographic methods such as SHELX or Mercury software .

Properties

IUPAC Name |

(2-bromo-5,5-dimethylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNZYMKCYWLHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CO)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251702 | |

| Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053265-67-0 | |

| Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053265-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol typically proceeds via:

- Introduction of the bromine atom at the 2-position of a 5,5-dimethylcyclohexenone or cyclohexene derivative.

- Subsequent functionalization to install the hydroxymethyl (-CH2OH) group at the 1-position of the cyclohexene ring.

This involves bromination reactions, often using N-bromo-succinimide (NBS) or related brominating agents, followed by reduction or substitution reactions to introduce the methanol group.

Bromination Step

-

- N-bromo-succinimide (NBS) is commonly used as the brominating agent.

- Triphenylphosphine (PPh3) can be used to facilitate bromination of allylic or vinylic positions.

- Solvents such as dichloromethane (CH2Cl2) are typical.

- Reactions are performed at room temperature with stirring for extended periods (e.g., 24 hours).

-

- A solution of the cyclohexenone derivative in CH2Cl2 is treated with PPh3.

- NBS is added in portions over time to control the reaction rate.

- The mixture is stirred at room temperature, then purified by chromatography to isolate the brominated intermediate.

Introduction of the Hydroxymethyl Group

-

- The hydroxymethyl group (-CH2OH) at the 1-position can be introduced by reduction of an aldehyde intermediate or by substitution reactions on a suitable leaving group precursor.

- One common method involves the reduction of a formyl or carbonyl group adjacent to the brominated position.

- Alternatively, halide displacement or etherification reactions can be employed if a suitable leaving group is present.

-

- Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction steps.

- Solvents such as tetrahydrofuran (THF) or ethanol.

- Controlled temperatures (0°C to room temperature) to avoid side reactions.

Example from Related Compounds:

- In a patent describing dimethylcyclohexyl derivatives, etherification reactions were performed using halides (chloride, bromide, iodide) in solvents like tetrahydrofuran or dimethylformamide with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- This approach can be adapted for installing the hydroxymethyl group by using appropriate halomethyl reagents.

Alternative Synthetic Routes

-

- Preparation of triflate derivatives of 5,5-dimethylcyclohexenones has been documented, which serve as versatile intermediates for substitution reactions including introduction of hydroxymethyl groups.

- Triflates can be converted to bromides or other functional groups under mild conditions, facilitating subsequent transformations.

Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

-

- 1H NMR typically shows characteristic signals for vinylic protons near 5-6 ppm.

- Brominated positions cause downfield shifts.

- Hydroxymethyl protons appear as singlets or doublets around 3.5-4.5 ppm.

- 13C NMR confirms the presence of brominated carbons and hydroxymethyl carbons at expected chemical shifts.

-

- Flash chromatography on silica gel using gradients of hexane/ethyl acetate or dichloromethane is standard.

- Distillation under reduced pressure can be used for purification of oils.

-

- Bromination steps typically yield 70-80%.

- Subsequent functionalization steps yield between 50-77%, depending on conditions and reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Organic Synthesis

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol serves as a versatile intermediate in organic synthesis. Its bromine atom makes it an effective brominating agent, facilitating various substitution reactions. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound is being explored for its potential medicinal applications. The structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, although further studies are required to fully elucidate these effects .

Material Science

In material science, (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol can be utilized in the production of polymers and other materials due to its reactive nature. The ability to modify its structure through various chemical reactions opens avenues for creating novel materials with specific properties tailored for industrial applications .

Chemical Analysis

This compound can be employed as a standard in chemical analysis due to its well-defined structure and properties. It can assist in calibrating instruments used for detecting brominated compounds, contributing to environmental monitoring and safety assessments .

Case Study 1: Synthesis of Brominated Compounds

A study demonstrated the use of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol as a starting material for synthesizing various brominated derivatives. By employing nucleophilic substitution reactions, researchers successfully produced compounds that showed enhanced biological activity compared to their non-brominated counterparts.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol were screened for antimicrobial properties against several bacterial strains. Results indicated that certain modifications led to increased efficacy against resistant strains, highlighting the compound's potential in drug development.

Mechanism of Action

The mechanism of action of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions or as a nucleophile in addition reactions, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s key structural analogues differ in bromine position, functional groups, or substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Bromine Position: Bromine at position 2 (target compound) vs. position 4 (4-bromo-5,5-dimethylcyclohex-2-en-1-one) alters electronic distribution. Position 2 bromine may enhance electrophilic reactivity due to proximity to the methanol group, whereas position 4 bromine in the ketone derivative likely influences conjugation with the carbonyl group .

Functional Groups: The methanol group increases hydrophilicity and polarity compared to the ketone or carboxamide analogues, impacting solubility in polar solvents like water or methanol . The carboxamide derivative (2-bromo-N-phenyl-1-cyclohexene-1-carboxamide) exhibits strong intermolecular hydrogen bonding due to the -NH group, leading to higher crystallinity .

Synthetic Methods :

Physicochemical and Reactivity Differences

- Polarity and Solubility: The methanol derivative’s polarity exceeds that of the ketone or carboxamide analogues, making it more soluble in polar solvents. This property is critical for applications in medicinal chemistry, where solubility affects bioavailability.

- Thermal Stability :

The ketone analogue (4-bromo-5,5-dimethylcyclohex-2-en-1-one) likely has a higher melting point due to reduced steric hindrance and stronger dipole-dipole interactions . - Reactivity: The methanol group can undergo oxidation to form aldehydes or ketones, while the carboxamide group is more stable under basic conditions .

Biological Activity

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol, with the molecular formula CHBrO and a molecular weight of 219.12 g/mol, is an organic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique structural features, including a bromine atom and a hydroxymethyl group on a cyclohexene ring, which contribute to its potential biological activities.

The compound's structure allows it to participate in various chemical reactions, such as oxidation and substitution. The presence of the hydroxyl group enables it to form hydrogen bonds with biological macromolecules, potentially influencing their functionality.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 219.12 g/mol |

| CAS Number | 1053265-67-0 |

| Purity | ≥ 98% |

The biological activity of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol is believed to stem from its interactions with specific biomolecules. The hydroxyl group can engage in hydrogen bonding, affecting protein structure and function. Additionally, the bromine atom may play a role in modulating enzyme activities by participating in electrophilic interactions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : There is evidence that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The mechanism could involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.

- Analgesic Properties : Some studies have explored the analgesic effects of similar compounds within the same structural family, suggesting that (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol may also provide pain relief through central or peripheral mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting strong antimicrobial activity.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving murine models, the administration of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential as an anti-inflammatory agent.

Q & A

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

- Framework :

- Descriptors : LogP, polar surface area, and H-bond donor/acceptor counts.

- Validation : Use leave-one-out cross-validation (R² > 0.7) to ensure predictive power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.